Ethyl 6-(2-methylphenoxy)-2-oxohexanoate
Description
Ethyl 6-(2-methylphenoxy)-2-oxohexanoate is a keto-ester derivative featuring a hexanoate backbone substituted with a 2-methylphenoxy group at the 6-position and a ketone moiety at the 2-position. Its structure combines aromatic and aliphatic functionalities, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
ethyl 6-(2-methylphenoxy)-2-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-15(17)13(16)9-6-7-11-19-14-10-5-4-8-12(14)2/h4-5,8,10H,3,6-7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKVDFMTTVDSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of Ethyl 6-(2-methylphenoxy)-2-oxohexanoate with structurally related esters:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₀O₄ | 2-methylphenoxy, 2-oxo | 264.32 | Ester, ketone, aryl ether | Low (lipophilic) |
| Methyl 6-(2-methoxyphenoxy)-2-oxohexanoate | C₁₄H₁₈O₅ | 2-methoxyphenoxy, 2-oxo | 266.29 | Ester, ketone, aryl ether | Moderate |
| Ethyl 2-oxohexanoate (CAS 5753-96-8) | C₈H₁₄O₃ | None (simple keto-ester) | 158.20 | Ester, ketone | High (polar solvents) |
| Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | C₁₄H₁₆Cl₂O₃ | 2,5-dichlorophenyl, 6-oxo | 303.18 | Ester, ketone, aryl halide | Very low |
Key Observations :
- Lipophilicity: The 2-methylphenoxy group in the target compound increases lipophilicity compared to simpler esters like Ethyl 2-oxohexanoate, making it less soluble in polar solvents .
- Electronic Effects: The electron-donating methyl group on the phenoxy ring contrasts with the electron-withdrawing chlorine substituents in Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate, which may alter reactivity in electrophilic substitutions .
Biocatalytic Reduction
Ethyl 2-oxohexanoate (simpler analog) undergoes stereoselective reduction by marine actinomycetes to yield α-hydroxy esters with high enantiomeric excess (e.g., >90% ee) .
Aldol Reactions
In cross-aldol reactions, Ethyl 2-oxohexanoate participates in homo-aldol pathways due to its enolizable α-keto group. However, this compound’s extended carbon chain and aromatic substituent may suppress cross-aldol reactivity, favoring homo-aldol products or requiring modified reaction conditions .
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